molecular formula C18H26N2O2 B269291 N-(sec-butyl)-3-[(cyclohexylcarbonyl)amino]benzamide

N-(sec-butyl)-3-[(cyclohexylcarbonyl)amino]benzamide

Cat. No. B269291
M. Wt: 302.4 g/mol
InChI Key: AKMXIGMOMBQZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-[(cyclohexylcarbonyl)amino]benzamide, also known as BAY 11-7082, is a pharmacological compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic small molecule that has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating immune and inflammatory responses.

Scientific Research Applications

N-(sec-butyl)-3-[(cyclohexylcarbonyl)amino]benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of NF-κB, which is known to promote tumor development and progression. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been studied using this compound 11-7082. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound 11-7082 has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-(sec-butyl)-3-[(cyclohexylcarbonyl)amino]benzamide 11-7082 works by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and cellular stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences to promote the expression of target genes. This compound 11-7082 blocks the activity of NF-κB by preventing its translocation to the nucleus, thereby inhibiting the expression of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound 11-7082 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. Inflammatory cells such as macrophages and T cells also show a reduction in cytokine production and activation upon treatment with this compound 11-7082. Additionally, this compound 11-7082 has been shown to reduce oxidative stress and inflammation in various tissues, including the brain and liver.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-3-[(cyclohexylcarbonyl)amino]benzamide 11-7082 has several advantages for lab experiments, including its high potency, specificity, and stability. The compound is readily available and can be easily synthesized in large quantities. However, this compound 11-7082 also has some limitations, including its potential toxicity and off-target effects. The compound has been shown to have cytotoxic effects in some cell types, and its long-term effects on normal tissues are not well understood. Additionally, this compound 11-7082 may have off-target effects on other signaling pathways, which could complicate data interpretation.

Future Directions

Future research on N-(sec-butyl)-3-[(cyclohexylcarbonyl)amino]benzamide 11-7082 could focus on several areas, including its potential therapeutic applications in other diseases, its pharmacokinetics and pharmacodynamics in vivo, and its mechanism of action in different cell types and tissues. Additionally, the development of more potent and selective inhibitors of NF-κB could improve the therapeutic potential of this compound 11-7082 and other similar compounds. Finally, the use of this compound 11-7082 as a tool to study NF-κB signaling in various biological processes could provide valuable insights into the molecular mechanisms underlying immune and inflammatory responses.
Conclusion
In conclusion, this compound 11-7082 is a synthetic small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. The compound works by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in regulating immune and inflammatory responses. This compound 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Despite its potential advantages, this compound 11-7082 also has some limitations, including its potential toxicity and off-target effects. Future research on this compound 11-7082 could provide valuable insights into the molecular mechanisms underlying immune and inflammatory responses and lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of N-(sec-butyl)-3-[(cyclohexylcarbonyl)amino]benzamide 11-7082 involves the reaction of 4-aminobenzamide with sec-butyl chloroformate, followed by the reaction with cyclohexyl isocyanate. The resulting product is then purified through column chromatography to obtain the final compound. The purity of the compound can be confirmed through NMR and mass spectrometry analysis.

properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-butan-2-yl-3-(cyclohexanecarbonylamino)benzamide

InChI

InChI=1S/C18H26N2O2/c1-3-13(2)19-18(22)15-10-7-11-16(12-15)20-17(21)14-8-5-4-6-9-14/h7,10-14H,3-6,8-9H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

AKMXIGMOMBQZTG-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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